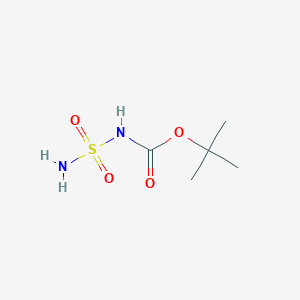













|
REACTION_CXSMILES
|
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9].[N:13]1C=CC=CC=1.[OH-].[NH4+]>C1(C)C=CC=CC=1.O>[C:8]([O:12][C:6]([NH:5][S:2]([NH2:13])(=[O:4])=[O:3])=[O:7])([CH3:11])([CH3:10])[CH3:9] |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
ice methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
ice methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
ice methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 0° C. (ice bath) for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred with ice bath at 0° C. for 40 min
|
|
Duration
|
40 min
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture resulting
|
|
Type
|
STIRRING
|
|
Details
|
was stirred with ice bath at 0° C. for 2.5 h
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting two layers were separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with toluene (15 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined toluene layers were extracted with H2O (13 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with H2O (2×13 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |